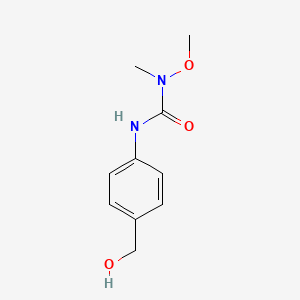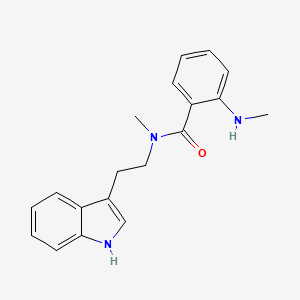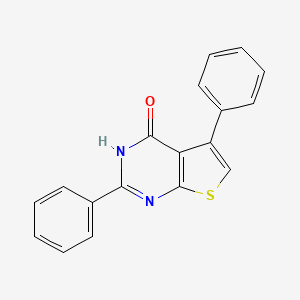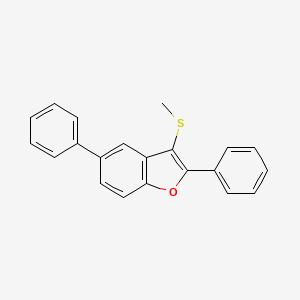![molecular formula C30H19N7Na2O7S B14172643 disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate CAS No. 64791-32-8](/img/structure/B14172643.png)
disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications, including textiles and biological staining. The compound’s structure features multiple azo groups, which are responsible for its intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate involves several steps:
Diazotization: The process begins with the diazotization of 7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-[(1H-benzimidazol-2-yl)phenyl]diazenyl]-2-hydroxybenzoate under alkaline conditions to form the azo compound.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the disodium salt of the compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.
Purification: The crude product is purified using techniques such as crystallization or filtration.
Drying and Packaging: The purified compound is dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amines resulting from the reduction of azo groups.
Substitution Products: Compounds with substituted sulfonate or hydroxyl groups.
Applications De Recherche Scientifique
Disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for spectrophotometric analysis.
Biology: Employed as a biological stain to highlight cellular structures in histological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used as a dye in the textile industry and for coloring plastics and other materials.
Mécanisme D'action
The mechanism of action of disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate involves its interaction with biological molecules:
Molecular Targets: The compound binds to proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to its use as a biological stain.
Comparaison Avec Des Composés Similaires
Disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate is unique compared to similar compounds due to its specific structure and properties:
Disodium 4-amino-5-hydroxy-3-[[4’-[(4-hydroxyphenyl)azo][1,1’-biphenyl]-4-yl]azo]-6-(phenylazo)naphthalene-2,7-disulphonate: Another azo dye with similar staining properties but different molecular structure.
Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate: Used in biomedical research, particularly in histological practices.
2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt: Another dye with different applications and properties.
This compound stands out due to its specific binding properties and vibrant coloration, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
64791-32-8 |
|---|---|
Formule moléculaire |
C30H19N7Na2O7S |
Poids moléculaire |
667.6 g/mol |
Nom IUPAC |
disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C30H21N7O7S.2Na/c31-17-4-1-16-11-26(45(42,43)44)27(28(39)21(16)12-17)37-36-20-7-9-23-24(14-20)33-29(32-23)15-2-5-18(6-3-15)34-35-19-8-10-25(38)22(13-19)30(40)41;;/h1-14,38-39H,31H2,(H,32,33)(H,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clé InChI |
OTRXUOSQXSUZIJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)N)S(=O)(=O)[O-])N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{3-[Chloro(dimethyl)silyl]propyl}morpholine](/img/structure/B14172581.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}benzamide](/img/structure/B14172583.png)

![[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea](/img/structure/B14172596.png)


![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)


![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)
